molecular formula C10H9NO2S B13644702 (R)-3-Isothiocyanato-3-phenylpropanoic acid

(R)-3-Isothiocyanato-3-phenylpropanoic acid

Cat. No.: B13644702
M. Wt: 207.25 g/mol
InChI Key: IVMLKBRDYFRXJU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-3-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: ®-3-aminopropanoic acid

    Reagent: Thiophosgene

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-3-Isothiocyanato-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The phenylpropanoic acid moiety can be subjected to oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Formation of thiourea derivatives when reacted with amines.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or alkanes.

Scientific Research Applications

®-3-Isothiocyanato-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Isothiocyanato-3-phenylpropanoic acid involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Similar structure but lacks the propanoic acid moiety.

    3-Isothiocyanatopropanoic acid: Similar structure but lacks the phenyl group.

    Benzyl isothiocyanate: Similar isothiocyanate group but different alkyl chain.

Uniqueness

®-3-Isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the phenyl group and the propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(3R)-3-isothiocyanato-3-phenylpropanoic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1

InChI Key

IVMLKBRDYFRXJU-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)N=C=S

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.